molecular formula C8H6BrI B8267012 4-Bromo-1-iodo-2-vinylbenzene

4-Bromo-1-iodo-2-vinylbenzene

Cat. No.: B8267012
M. Wt: 308.94 g/mol
InChI Key: BFDYCJKGXSUTET-UHFFFAOYSA-N
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Description

4-Bromo-1-iodo-2-vinylbenzene is a halogenated aromatic compound featuring bromine at the para position (C4), iodine at the ortho position (C1), and a vinyl group at the meta position (C2) relative to the iodine. This structure combines electron-withdrawing halogens (Br, I) with a reactive vinyl substituent, making it a versatile intermediate in organic synthesis. The iodine and bromine atoms enable participation in cross-coupling reactions (e.g., Suzuki, Ullmann), while the vinyl group offers opportunities for polymerization or cycloaddition reactions.

Properties

IUPAC Name

4-bromo-2-ethenyl-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDYCJKGXSUTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-iodo-2-vinylbenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of 2-vinylbenzene (styrene) through electrophilic aromatic substitution. The process involves the following steps:

    Iodination: The subsequent introduction of an iodine atom using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-iodo-2-vinylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the vinyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone for the replacement of bromine.

    Electrophilic Substitution: Chlorine (Cl2) or fluorine (F2) in the presence of a catalyst for halogen exchange.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing the vinyl group.

    Reduction: Hydrogen gas (H2) with a palladium catalyst for reducing the vinyl group.

Major Products:

    Substitution Products: 4-Chloro-1-iodo-2-vinylbenzene, 4-Fluoro-1-iodo-2-vinylbenzene.

    Oxidation Products: 4-Bromo-1-iodo-2-formylbenzene, 4-Bromo-1-iodo-2-carboxybenzene.

    Reduction Products: 4-Bromo-1-iodo-2-ethylbenzene.

Scientific Research Applications

4-Bromo-1-iodo-2-vinylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Bromo-1-iodo-2-vinylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The presence of both bromine and iodine atoms influences the reactivity and selectivity of the compound in various reactions. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds through mechanisms like the Heck reaction.

Comparison with Similar Compounds

The following analysis compares 4-Bromo-1-iodo-2-vinylbenzene with halogenated benzene derivatives sharing substitutions at analogous positions but differing in functional groups.

Structural and Functional Group Variations

4-Bromo-2-iodo-1-methylbenzene (CAS 260558-15-4)
  • Structure : Methyl group at C1, bromine at C4, iodine at C2.
  • Molecular Formula : C₇H₆BrI
  • Key Properties : A colorless to pale yellow liquid/solid with a molecular weight of 266.93 g/mol. The methyl group is less reactive than vinyl, reducing opportunities for addition reactions. However, the halogens facilitate cross-coupling, as demonstrated in nucleophilic substitutions and Suzuki reactions .
  • Reactivity : Methyl’s electron-donating effect mildly activates the ring toward electrophilic substitution, contrasting with the electron-withdrawing vinyl group in the main compound.
4-Bromo-2-ethyl-1-iodobenzene (CAS 175278-30-5)
  • Structure : Ethyl group at C2, bromine at C4, iodine at C1.
  • Molecular Formula : C₈H₈BrI
  • Key Properties : Ethyl’s electron-donating nature enhances ring activation compared to vinyl. This compound is used in coupling reactions but may exhibit slower reaction rates due to steric hindrance from the ethyl group .
4-Bromo-1-isopropoxy-2-vinylbenzene (CAS 16602-27-0)
  • Structure : Isopropoxy group at C1, bromine at C4, vinyl at C2.
  • Molecular Formula : C₁₁H₁₃BrO
  • Key Properties : The isopropoxy group introduces lone-pair electron donation, increasing solubility in polar solvents. Unlike iodine, the alkoxy group directs electrophilic substitution to specific ring positions, altering synthetic pathways .
4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7)
  • Structure : Methoxy at C1, bromine at C4, iodine at C2.
  • Molecular Formula : C₇H₆BrIO
  • Key Properties : Methoxy’s strong electron donation deactivates the ring toward electrophilic attack but enhances nucleophilic substitution at halogenated positions. This contrasts with the vinyl group’s electron-withdrawing effect in the main compound .
4-Bromo-2-iodo-1-nitrobenzene (CAS 343864-78-8)
  • Structure : Nitro group at C1, bromine at C4, iodine at C2.
  • Molecular Formula: C₆H₃BrINO₂
  • Key Properties: The nitro group’s strong electron-withdrawing effect significantly reduces ring reactivity in electrophilic substitutions but enhances oxidative stability.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound N/A* C₈H₅BrI 297.94 (theoretical) Br (C4), I (C1), vinyl (C2) High cross-coupling potential; vinyl enables addition
4-Bromo-2-iodo-1-methylbenzene 260558-15-4 C₇H₆BrI 266.93 Br (C4), I (C2), methyl (C1) Methyl reduces reactivity; suited for Suzuki couplings
4-Bromo-2-ethyl-1-iodobenzene 175278-30-5 C₈H₈BrI 295.96 Br (C4), I (C1), ethyl (C2) Ethyl increases steric hindrance; slower coupling
4-Bromo-1-isopropoxy-2-vinylbenzene 16602-27-0 C₁₁H₁₃BrO 241.12 Br (C4), isopropoxy (C1), vinyl (C2) Alkoxy enhances solubility; divergent reactivity
4-Bromo-2-iodo-1-methoxybenzene 98273-59-7 C₇H₆BrIO 312.93 Br (C4), I (C2), methoxy (C1) Methoxy directs electrophilic substitution
4-Bromo-2-iodo-1-nitrobenzene 343864-78-8 C₆H₃BrINO₂ 327.90 Br (C4), I (C2), nitro (C1) Nitro stabilizes ring; limited electrophilic use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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